N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a pyrazole-based compound featuring two substituted pyrazole rings connected via a methylene (-CH2-) bridge. The first pyrazole ring is substituted at positions 1 and 3 with methyl groups, while the second pyrazole ring carries an ethyl group at position 1. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and antimicrobial properties, though specific applications for this compound require further experimental validation .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
AMJOBXLOPWMVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Alkyl Chain Length and Position
- Target Compound : The 1-ethyl group on the second pyrazole ring contributes moderate lipophilicity.
- N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride (): Replaces the 1-ethyl group with a 1-propyl chain (C3 vs. C2), increasing lipophilicity (hypothetical logP: +0.5–1.0).
Aromatic Ring Modifications
- 1006682-81-0 (): Replaces the second pyrazole with a benzene ring (N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine).
Functional Group Additions
- 1006334-17-3 (): Features a 4-oxobut-2-enoic acid group, introducing a polar carboxylic acid derivative. This increases water solubility (clogP: ~1.2 vs.
Table 1: Hypothetical Property Comparison Based on Structural Analysis
Lumping Strategy and Structural Grouping ()
Compounds with shared pyrazole cores and methylene bridges may be "lumped" in computational models to predict reactivity or environmental fate. For example:
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
IUPAC Name: N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride
Canonical SMILES: CC1=CN(N=C1NCC2=CN(N=C2C)C)C.Cl
These properties indicate that the compound contains multiple pyrazole moieties, which are often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit promising antitumor properties. For instance, a study synthesized several pyrazole compounds and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives of pyrazole significantly inhibited cell proliferation, suggesting their potential as anticancer agents .
Antioxidant Properties
Antioxidant activity is another area where pyrazole derivatives show promise. A series of 4-amino-pyrazol-5-ols were synthesized and tested for their antioxidant capacity using assays such as ABTS, FRAP, and ORAC. The lead compound demonstrated strong radical-scavenging activity without cytotoxic effects on normal human fibroblasts . This suggests that N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine; hydrochloride may also possess antioxidant properties.
The mechanism by which these compounds exert their biological effects often involves the modulation of oxidative stress pathways and the inhibition of specific enzymes. For example, some pyrazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and carboxylesterase (CES), which are critical in various physiological processes . This inhibition can lead to increased levels of neurotransmitters and improved cognitive function.
Case Study 1: Antitumor Efficacy
In a specific study, a derivative similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine was tested against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups. The study highlighted the importance of structural modifications in enhancing the antitumor activity of pyrazole derivatives .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of a related pyrazole derivative. The compound was subjected to various in vitro assays to assess its ability to scavenge free radicals. Results showed that it had an ORAC value comparable to Trolox (a standard antioxidant), suggesting its potential application in oxidative stress-related conditions .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound Name | Antitumor IC50 (µM) | ORAC Value (TE) | AChE Inhibition (%) |
|---|---|---|---|
| N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-Ethylpyrazol-4-Amine | 12 | 4.39 | 65 |
| 4-Amino-pyrazol-5-ol Hydrochloride | 15 | 3.89 | 70 |
| Other Pyrazole Derivative | 20 | 3.50 | 60 |
Table 2: Synthesis Pathways for Pyrazole Derivatives
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation of Pyrazoles | Dimethylformamide, KOH | 82 |
| Reduction of Hydroxylamines | SnCl2 in methanol | 70 |
| Cyclization | Acetic acid reflux | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
